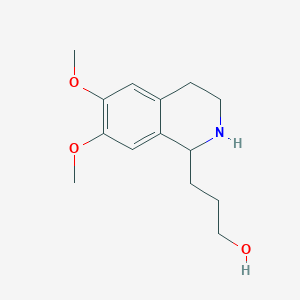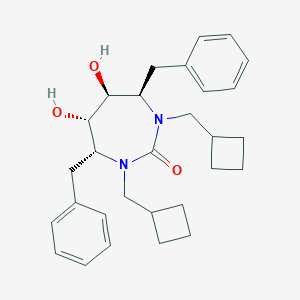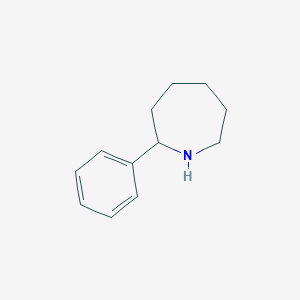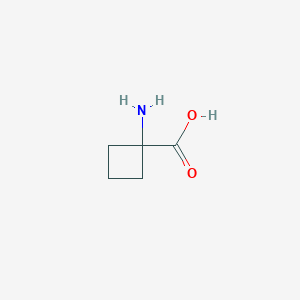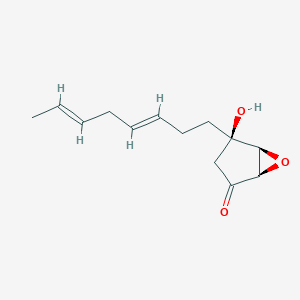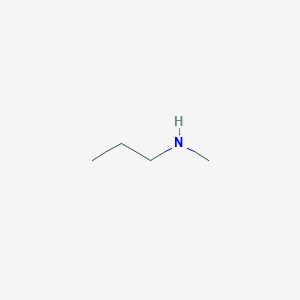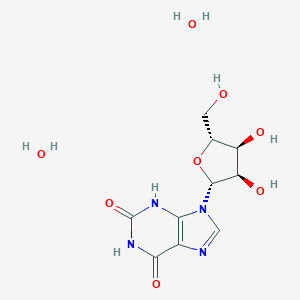![molecular formula C12H15N7O5 B120505 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide CAS No. 154094-88-9](/img/structure/B120505.png)
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide, also known as PR-350, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound is a member of the nitroimidazole family of compounds, which have been shown to possess anti-tumor and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is not fully understood. However, it is believed that the compound works by targeting the hypoxic regions of tumors, which are areas of low oxygen concentration. 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is activated in these regions, leading to the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit tumor cell migration and invasion. In vivo studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can effectively shrink tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is its selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies, as it may be able to target cancer cells without harming normal cells. However, there are also some limitations to the use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in lab experiments. For example, the compound is highly reactive and can be difficult to handle in the lab.
Direcciones Futuras
There are several potential future directions for research on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. One area of interest is the development of new cancer therapies based on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. Another area of interest is the study of the compound's mechanism of action, in order to better understand how it targets and kills cancer cells. Additionally, there is interest in exploring the potential use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Métodos De Síntesis
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-nitroimidazole with ethyl acrylate, followed by the reaction with 3-bromopropylamine. This intermediate is then reacted with 2-nitroimidazole to form 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide.
Aplicaciones Científicas De Investigación
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can selectively target and kill cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
154094-88-9 |
|---|---|
Nombre del producto |
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide |
Fórmula molecular |
C12H15N7O5 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-7-17-9-5-15-12(17)19(23)24)13-3-1-6-16-8-4-14-11(16)18(21)22/h4-5,8-9H,1-3,6-7H2,(H,13,20) |
Clave InChI |
QKWIUUWNGGRAKM-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-] |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-] |
Sinónimos |
N-[2-nitro-3-[3-(2-nitroimidazol-1-yl)propyl]-2H-imidazol-1-yl]propana mide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



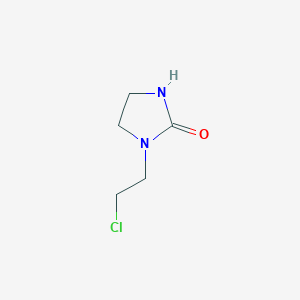
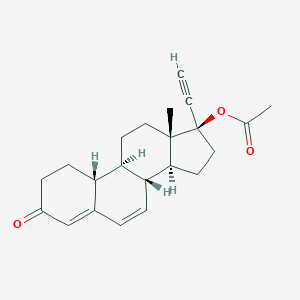
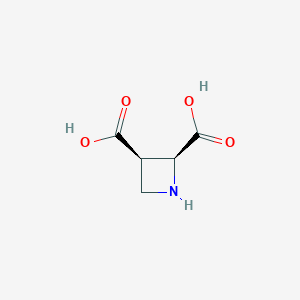
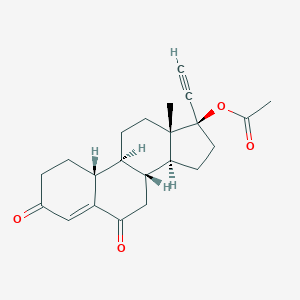
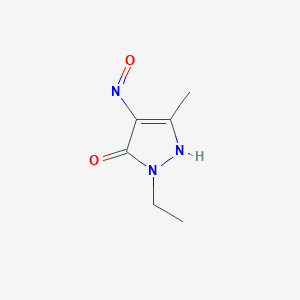
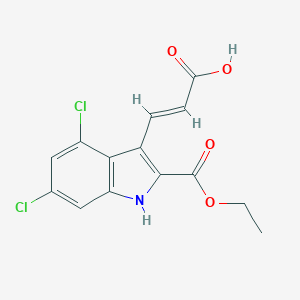
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
